molecular formula C18H35NO B013806 Oleamide CAS No. 301-02-0

Oleamide

Cat. No. B013806
CAS RN: 301-02-0
M. Wt: 281.5 g/mol
InChI Key: FATBGEAMYMYZAF-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Oleamide synthesis involves enzymatic reactions within the brain, utilizing oleic acid and ammonia. Sugiura et al. (1996) found that oleamide formation from oleic acid and ammonia was catalyzed by enzymes present in rat brain microsomes, indicating an enzymatic pathway for oleamide synthesis in vivo (Sugiura et al., 1996). Driscoll, Chaturvedi, and Mueller (2007) further detailed the synthesis mechanism in rat tissues, highlighting cytochrome c as a critical component in oleamide biosynthesis through its activity with oleoyl-CoA and ammonium ion, underpinning the biochemical pathway of oleamide synthesis (Driscoll, Chaturvedi, & Mueller, 2007).

Molecular Structure Analysis

The structure of oleamide, cis-9,10-octadecenoamide, comprises a long-chain fatty acid amide, characterized by its unique amide bond connecting an oleic acid derivative to an amine group. This structural feature is crucial for its physiological functions and interactions within biological systems. The research does not directly analyze the molecular structure in isolation but infers its importance through studies on synthesis and functional effects.

Chemical Reactions and Properties

Oleamide's chemical properties, such as its ability to undergo hydroaminomethylation, as investigated by Ahmed et al. (2003), offer insights into its reactivity and potential for chemical modification (Ahmed et al., 2003). These properties are indicative of oleamide's versatile role in various biochemical pathways and its potential for synthetic manipulation.

Scientific Research Applications

  • Neurological and Sleep-Inducing Properties :

    • Oleamide inactivates gap junction-mediated communication between rat glial cells, influencing sleep induction and possibly regulating communication between brain cells (Guan et al., 1997).
    • It enhances in vitro responses to 5-HT2 receptors and may act via CB1 cannabinoid receptors (Cheer et al., 1999).
    • Oleamide can act at 5HT7 receptors, resulting in transcriptional alterations contributing to physiological effects (Thomas et al., 1999).
    • It induces sleep in rats and mice, suggesting potential development into clinically-used hypnotics (Mendelson & Basile, 2001).
  • Anti-Inflammatory and Immunological Effects :

    • Oleamide suppresses inflammatory responses in murine macrophages and alleviates paw edema in a carrageenan-induced rat model (Moon et al., 2018).
    • It shows an anti-inflammatory effect through inhibition of NF-kappaB activation in LPS-stimulated microglial cells (Oh et al., 2010).
  • Potential Applications in Cancer Therapy :

    • Oleamide may exhibit synergistic radiosensitization in p53 mutant cells, suggesting its potential in cancer treatment (Lee et al., 2006).
  • Environmental Applications :

    • It inhibits the growth of the cyanobacterium Microcystis aeruginosa, indicating potential as an algicide for controlling cyanobacterial blooms (Shao et al., 2015).
  • Psychological Effects :

    • Oleamide has antidepressant-like properties and reduces immobility duration in mice (Akanmu et al., 2007).
    • It exhibits anxiolytic-like effects, suggesting involvement in the regulation of anxiety-related behavior (Wei et al., 2007).
  • Medical Device Applications :

    • Oleamide is used as a lubricant in polypropylene medical devices, with its surface content varying based on sterilization methods and storage time (Berghaus et al., 2022).

properties

IUPAC Name

(Z)-octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H2,19,20)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATBGEAMYMYZAF-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027137
Record name (9Z)-Octadec-9-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Other Solid; Liquid; Other Solid; Pellets or Large Crystals, Ivory-colored solid; [HSDB], Solid
Record name 9-Octadecenamide, (9Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-9-Octadecenamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7758
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Oleamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002117
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

INSOL IN WATER; SOL IN ETHER, HOT ALCOHOL
Record name (Z)-9-OCTADECENAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5560
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.94
Record name (Z)-9-OCTADECENAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5560
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0000012 [mmHg]
Record name (Z)-9-Octadecenamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7758
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Oleamide

Color/Form

IVORY-COLORED POWDER

CAS RN

301-02-0
Record name Oleamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oleyl amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oleamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26987
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Octadecenamide, (9Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (9Z)-Octadec-9-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oleamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.550
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLEAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L25QK8BWO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (Z)-9-OCTADECENAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5560
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Oleamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002117
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

76 °C, 102 - 104 °C
Record name (Z)-9-OCTADECENAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5560
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Oleamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002117
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oleamide
Reactant of Route 2
Reactant of Route 2
Oleamide
Reactant of Route 3
Oleamide
Reactant of Route 4
Oleamide
Reactant of Route 5
Oleamide
Reactant of Route 6
Reactant of Route 6
Oleamide

Citations

For This Compound
8,890
Citations
JH Kwon, SE Hwang, JT Han, CJ Kim… - … of microbiology and …, 2001 - koreascience.kr
… KK90378 produced oleamide 3 days after culture at $28^{\… for the purification of oleamide. A spectrophotometric analysis … purified oleamide was identical to that of authentic oleamide. …
Number of citations: 13 koreascience.kr
CR Hiley, PM Hoi - Cardiovascular drug reviews, 2007 - Wiley Online Library
… The structures of the two FAAs, oleamide and anandamide, can be seen in Figure 1 together with the trans isomer of 9,10-octadecenoamide; in this review oleamide refers to the cis …
GP Mueller, WJ Driscoll - Vitamins & Hormones, 2009 - Elsevier
… Subsequently oleamide was shown to accumulate in the cerebrospinal … , oleamide first became known for its potential role in the mechanisms that mediate the drive to sleep. Oleamide …
CJ Fowler - British journal of pharmacology, 2004 - Wiley Online Library
The fatty acid amide class of compounds, which include the endocannabinoid anandamide and the sleep‐inducing compound oleamide, have been shown in vitro to have a multiplicity …
JD Leggett, S Aspley, SRG Beckett… - British journal of …, 2004 - Wiley Online Library
The ability of the endogenous fatty acid amide, cis‐oleamide (ODA), to bind to and activate cannabinoid CB 1 and CB 2 receptors was investigated. ODA competitively inhibited binding …
YT Oh, JY Lee, J Lee, JH Lee, JE Kim, J Ha, I Kang - Neuroscience letters, 2010 - Elsevier
… Although oleamide has been reported to have a variety of actions in different … oleamide on brain inflammation remains unknown. Thus, in this study, we examined the effects of oleamide …
BF Cravatt, RA Lerner, DL Boger - Journal of the American …, 1996 - ACS Publications
The pursuit of endogenous sleep-inducing substances has been the focus of an extensive, complicated body of research. Several compounds, including Δ-sleep-inducing peptide and …
Number of citations: 133 0-pubs-acs-org.brum.beds.ac.uk
HJ Heo, YJ Park, YM Suh, SJ Choi… - Bioscience …, 2003 - academic.oup.com
… of oleamide consumed by mice receiving 0.16z oleamide in the drinking water ranged from 14 to 16 mg mouse-1 day-1. All mice treated with oleamide … In conclusion, oleamide from the …
Number of citations: 123 0-academic-oup-com.brum.beds.ac.uk
I Fedorova, A Hashimoto, RA Fecik, MP Hedrick… - … of Pharmacology and …, 2001 - ASPET
… These actions of a single dose of oleamide lasted for 30 to 60 min. While rats became tolerant to oleamide following 8 days of repeated administration, oleamide is a poor inducer of …
Number of citations: 124 jpet.aspetjournals.org
DL Boger, SJ Henriksen… - Current pharmaceutical …, 1998 - books.google.com
Abstract: Oleamide is an endogenous fatty … oleamide have been characterized or proposed. Fatty acid amide hydrolase (FAAH) is an integral membrane protein that degrades oleamide …
Number of citations: 162 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.